Here are some potential applications of DL-Lysine-epsilon-15N dihydrochloride in scientific research:
By incorporating DL-Lysine-epsilon-15N dihydrochloride into cell cultures or animal models, researchers can track the incorporation of lysine into proteins, its degradation products, and its excretion. This information can be used to understand the role of lysine in various metabolic pathways .
¹⁵N-labeled lysine can be used in conjunction with techniques like mass spectrometry to identify protein-protein interactions. The presence of the labeled lysine can help distinguish interacting proteins from background noise .
DL-Lysine-epsilon-15N dihydrochloride can be used to study nitrogen uptake and utilization in plants and microbes. By tracking the ¹⁵N isotope, researchers can gain insights into the efficiency of nitrogen fixation and assimilation processes .
¹⁵N-labeled lysine can be incorporated into drug molecules to track their absorption, distribution, metabolism, and excretion (ADME) properties. This information is crucial for understanding the pharmacokinetics of drugs and optimizing their design .
DL-Lysine-epsilon-15N dihydrochloride is a stable isotope-labeled form of the amino acid lysine, specifically enriched with nitrogen-15 at the epsilon position of its side chain. Lysine is an essential α-amino acid, crucial for protein synthesis and various metabolic functions in organisms. The compound's chemical formula is C6H14N2O2·2HCl, and it serves as a valuable tool in biochemical research and applications due to its isotopic labeling, which allows for tracking and studying metabolic pathways involving lysine .
The presence of the nitrogen-15 isotope allows researchers to trace these reactions using techniques such as mass spectrometry or nuclear magnetic resonance spectroscopy .
Lysine plays several critical roles in biological systems:
The isotopic labeling with nitrogen-15 allows for detailed studies on lysine's metabolism and its effects on biological systems .
The synthesis of DL-Lysine-epsilon-15N dihydrochloride typically involves:
Alternative methods may include chemical synthesis from simpler precursors using nitrogen-15 labeled reagents .
DL-Lysine-epsilon-15N dihydrochloride has diverse applications:
The stable isotope labeling provides unique insights into biological processes that are otherwise difficult to study .
Interaction studies involving DL-Lysine-epsilon-15N dihydrochloride focus on its role in various biochemical pathways. Research has shown that:
These studies contribute to a deeper understanding of metabolic regulation and nutrient interactions .
Several compounds share similarities with DL-Lysine-epsilon-15N dihydrochloride. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Features |
---|---|---|
L-Lysine | C6H14N2O2 | Natural form of lysine; essential amino acid |
L-Lysine-dihydrochloride | C6H14N2O2·2HCl | Commonly used dietary supplement |
L-Lysine-epsilon-Nitrogen | C6H14N2O2 | Contains nitrogen at the epsilon position; isotopic |
DL-Lysine-[1-13C] | C6H14N2O2 | Carbon-labeled version for metabolic tracing |
DL-Lysine-epsilon-15N dihydrochloride stands out due to its specific labeling at the epsilon position with nitrogen-15, which is particularly useful for tracing metabolic pathways involving this amino acid. This specificity allows researchers to gain insights that are not possible with other forms of lysine or isotopically labeled compounds .
DL-Lysine-epsilon-15N dihydrochloride is a stable isotope-labeled amino acid derivative with the molecular formula C₆H₁₆Cl₂N₂O₂ [1]. The compound represents a racemic mixture of lysine specifically enriched with nitrogen-15 at the epsilon position, combined with two equivalents of hydrochloric acid [2]. The Chemical Abstracts Service registry number for this compound is 204451-46-7 [3].
The structural framework consists of a six-carbon chain characteristic of lysine, bearing an alpha-amino group at position 2 and an epsilon-amino group at position 6 [1]. The isotopic labeling specifically targets the terminal epsilon-amino nitrogen, replacing the naturally occurring ¹⁴N with ¹⁵N [4]. The linear formula can be expressed as H₂¹⁵N(CH₂)₄CH(NH₂)CO₂H·2HCl, emphasizing the position-specific isotopic enrichment [2].
The molecular weight of DL-Lysine-epsilon-15N dihydrochloride is 220.10 grams per mole, reflecting the contribution of both the isotopic substitution and the dihydrochloride salt formation [1] [5]. The exact mass has been calculated as 219.055923 daltons, with the monoisotopic mass maintaining the same value due to the single isotopic substitution [1].
DL-Lysine-epsilon-15N dihydrochloride exhibits high water solubility, a characteristic typical of amino acid dihydrochloride salts [6]. The compound demonstrates almost complete transparency when dissolved in water, indicating excellent aqueous solubility [7]. This enhanced solubility compared to the free amino acid form results from the ionic nature of the dihydrochloride salt, which facilitates dissolution through ion-dipole interactions with water molecules [6].
The polar surface area of the compound is calculated at 89.34 Ų, contributing to its hydrophilic properties [5]. The presence of five hydrogen bond donors and four hydrogen bond acceptors further supports the compound's water-soluble nature [1]. The logarithmic partition coefficient (LogP) value of 2.53190 indicates moderate lipophilicity despite the overall hydrophilic character [5].
The compound demonstrates thermal stability up to its melting point of 190°C, as reported in literature sources [8] [9]. This temperature represents the point at which thermal decomposition begins rather than simple phase transition [5]. The dihydrochloride salt form provides enhanced stability compared to the free amino acid base, as the protonated amino groups reduce susceptibility to oxidative degradation [7].
Storage recommendations classify DL-Lysine-epsilon-15N dihydrochloride under Storage Class 11, indicating combustible solids that require appropriate handling and storage conditions [2]. The compound should be maintained in dry, shaded, and cool environments to preserve both chemical integrity and isotopic purity [8]. Water activity considerations are important for long-term storage, as the hygroscopic nature of amino acid salts can lead to moisture uptake and potential degradation [7].
DL-Lysine-epsilon-15N dihydrochloride typically appears as a white to off-white crystalline solid [5] [7]. The crystalline form transitions from powder to crystal depending on preparation and purification methods [7]. The compound exhibits typical amino acid dihydrochloride crystallographic characteristics, with ionic interactions between the protonated amino groups and chloride counterions contributing to crystal lattice stability [10].
The heavy atom count of 12 reflects the molecular composition including carbon, nitrogen, oxygen, and chlorine atoms [1]. The formal charge of zero indicates overall electrical neutrality of the salt form [1]. Crystallographic analysis reveals rotatable bond counts of 5, primarily associated with the aliphatic side chain flexibility [1].
The isotopic enrichment in DL-Lysine-epsilon-15N dihydrochloride is specifically localized to the epsilon-amino nitrogen atom [4] [11]. This position-selective labeling is achieved through synthetic methodologies that preserve the natural ¹⁴N abundance at the alpha-amino position while incorporating ¹⁵N at the terminal amino group [11]. The epsilon position enrichment has been confirmed through nuclear magnetic resonance spectroscopy studies, which demonstrate characteristic chemical shift differences between ¹⁴N and ¹⁵N nuclei [11].
Research investigations utilizing epsilon-¹⁵N labeled lysine have established that the isotopic substitution does not significantly alter the fundamental chemical properties of the amino acid [12]. The enrichment pattern allows for precise tracking of nitrogen metabolism pathways, particularly those involving the epsilon-amino group in biological systems [13]. Mass spectrometry analysis confirms the mass shift of +1 dalton corresponding to the single ¹⁵N substitution [2].
Commercial preparations of DL-Lysine-epsilon-15N dihydrochloride typically achieve isotopic purity levels of 98 atom percent ¹⁵N at the epsilon position [2] [4]. This high level of enrichment represents an approximately 268-fold increase over the natural abundance of ¹⁵N, which occurs at 0.366% in nature [12]. The isotopic purity specification ensures reliable analytical results in tracer studies and metabolic research applications [12].
Quality control measures for isotopic purity include gas chromatography-mass spectrometry analysis to verify both the extent and position of ¹⁵N incorporation [12]. The isotope atom count of 1 confirms single-position labeling, distinguishing this compound from multiply-labeled variants [1]. Isotopic purity considerations also encompass the absence of scrambling or redistribution of the ¹⁵N label during synthesis and storage [14].
The DL configuration of this lysine derivative indicates a racemic mixture containing equal proportions of both L-lysine and D-lysine enantiomers [15] [16]. Each enantiomer possesses a single chiral center at the alpha-carbon position, with the L-form exhibiting S configuration and the D-form displaying R configuration according to Cahn-Ingold-Prelog nomenclature [17] [18].
The racemic nature of DL-Lysine-epsilon-15N dihydrochloride results in optical inactivity, as the equal amounts of dextrorotatory and levorotatory enantiomers cancel each other's optical rotation [16]. This contrasts with the naturally occurring L-lysine, which exhibits specific optical activity [17]. The undefined stereocenter count of 1 in computational analyses reflects the racemic composition [1].
Stereochemical considerations are particularly relevant in biological applications, as enzymatic systems typically demonstrate enantioselective recognition [16] [19]. The DL configuration provides access to both naturally occurring L-lysine pathways and the less common D-lysine metabolic routes [19]. Research has demonstrated that amino acid racemases can interconvert L-lysine and D-lysine forms, supporting the utility of racemic starting materials in certain biochemical investigations [19].
Direct comparison between DL-Lysine-epsilon-15N dihydrochloride and L-Lysine-epsilon-15N hydrochloride reveals several significant differences in molecular and physical properties. The L-form exists as a monohydrochloride salt with molecular weight 183.64 grams per mole, compared to the dihydrochloride form at 220.10 grams per mole [20] [21]. This difference reflects the additional hydrochloric acid equivalent required to protonate both amino groups in the racemic mixture.
The melting point comparison shows distinct thermal behavior, with L-Lysine-epsilon-15N hydrochloride decomposing at 263-264°C versus 190°C for the DL-dihydrochloride form [20] [5]. This temperature difference suggests altered crystal lattice interactions in the racemic dihydrochloride structure. The L-form exhibits specific optical activity with [α]25/D +20.7° in 5 M hydrochloric acid solution, while the DL-form remains optically inactive due to its racemic composition [21].
Both compounds maintain identical isotopic enrichment specifications at 98 atom percent ¹⁵N and comparable chemical purity levels of 99% [2] [21]. The position of isotopic labeling remains consistent at the epsilon-amino nitrogen in both forms [20] [21]. However, applications may differ based on stereochemical requirements, with the L-form preferred for studies involving natural metabolic pathways and the DL-form suitable for investigations requiring both enantiomers [16] [22].
Property | DL-Lysine-epsilon-15N dihydrochloride | L-Lysine-epsilon-15N hydrochloride |
---|---|---|
Molecular Weight | 220.10 g/mol | 183.64 g/mol |
HCl Equivalents | 2 | 1 |
Melting Point | 190°C | 263-264°C (dec.) |
Optical Activity | Inactive (racemic) | [α]25/D +20.7° |
CAS Number | 204451-46-7 | 287484-31-5 |
Isotopic Purity | 98 atom % ¹⁵N | 98 atom % ¹⁵N |
Configuration | R,S (racemic) | S (single enantiomer) |